(1S)-1-(1-Methylimidazol-2-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(1-methylimidazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-7-3-4-8(6)2/h3-5,9H,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNHHGMCDDENDY-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568062-65-6 | |
| Record name | (1S)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1s 1 1 Methylimidazol 2 Yl Ethanol
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to directly produce a single enantiomer from a prochiral precursor, thereby avoiding the loss of 50% of the material inherent in classical resolution methods. This is typically achieved by using chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of the reaction.
Metal-Catalyzed Asymmetric Transformations for Chiral Imidazole (B134444) Derivatives
One of the most powerful methods for synthesizing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 1-(1-methylimidazol-2-yl)ethan-1-one. This transformation is frequently accomplished using transition metal catalysts complexed with chiral ligands. Ruthenium-based catalysts, in particular, have been extensively developed for the asymmetric reduction of aryl ketones via transfer hydrogenation or hydrogenation with molecular hydrogen. researchgate.net
The general approach involves reacting the ketone with a hydrogen source in the presence of a catalytic amount of a chiral metal complex. For instance, a ruthenium catalyst coordinated with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine co-ligand (e.g., DPEN) can effectively reduce the ketone to the desired alcohol with high enantioselectivity. researchgate.net The specific chirality of the ligand and co-ligand determines whether the (S) or (R) enantiomer is formed, allowing for precise stereochemical control. The imidazole nitrogen may coordinate with the metal center, potentially influencing the catalytic activity and stereoselectivity of the reaction.
Table 1: Representative Metal-Catalyzed Asymmetric Reduction of 1-(1-methylimidazol-2-yl)ethan-1-one Note: This table presents plausible data based on established methodologies for similar substrates, as specific literature for this exact transformation is not available.
| Catalyst/Precursor | Chiral Ligand | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | (S,S)-Ts-DPEN | HCOOH/NEt₃ | CH₂Cl₂ | 95 | 98% (S) |
| Ru(OAc)₂(S)-BINAP | (S)-BINAP | H₂ (20 atm) | Methanol (B129727) | 92 | 96% (S) |
| Rh(cod)₂BF₄ | (S)-Josiphos | H₂ (10 atm) | THF | 90 | 94% (S) |
Biocatalytic and Enzymatic Syntheses of Chiral Alcohols
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. uni-graz.at Enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can reduce ketones to alcohols with exceptional levels of stereoselectivity. These reactions are typically performed in aqueous media under mild conditions. The asymmetric reduction of 1-(1-methylimidazol-2-yl)ethan-1-one could be achieved using whole-cell biocatalysts (e.g., baker's yeast, Enterococcus faecium) or isolated, purified enzymes. nih.gov The process often requires a stoichiometric cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which can be regenerated in situ using a sacrificial substrate like isopropanol. nih.gov
Another powerful enzymatic method is the kinetic resolution of the racemic alcohol, 1-(1-Methylimidazol-2-yl)ethanol. jocpr.com In this approach, an enzyme, typically a lipase (B570770) like Candida antarctica lipase B (CALB, often immobilized as Novozym 435), selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. mdpi.comnih.gov By using an acyl donor such as vinyl acetate (B1210297), the (R)-enantiomer could be preferentially converted to its corresponding ester, allowing for the separation of the unreacted and highly enantioenriched (S)-alcohol. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. jocpr.com
Table 2: Potential Biocatalytic Routes to (1S)-1-(1-Methylimidazol-2-yl)ethanol
| Method | Biocatalyst | Substrate | Reaction | Typical Outcome |
|---|---|---|---|---|
| Asymmetric Reduction | Ketoreductase (KRED) / Whole Cells | 1-(1-methylimidazol-2-yl)ethan-1-one | Reduction of ketone | >99% ee, High Conversion |
| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 435) | (R,S)-1-(1-Methylimidazol-2-yl)ethanol | Selective acylation of (R)-enantiomer | >99% ee for (S)-alcohol, ~50% Conversion |
Chiral Auxiliary-Mediated Synthetic Routes
The use of a chiral auxiliary is a classic and reliable strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com This method involves covalently attaching a chiral molecule (the auxiliary) to a substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
For the synthesis of this compound, a plausible route would involve an asymmetric addition to a carbonyl group controlled by a chiral auxiliary. For example, a chiral auxiliary such as an Evans oxazolidinone or pseudoephedrine could be used. wikipedia.org The synthesis would proceed in three main steps:
Attachment: The chiral auxiliary is attached to a suitable precursor molecule.
Diastereoselective Reaction: A key bond-forming reaction, such as the addition of a methyl group (e.g., from methylmagnesium bromide or methyllithium) to the related 1-methylimidazole-2-carboxaldehyde, is performed. The steric bulk of the auxiliary directs the incoming nucleophile to one face of the carbonyl, leading to the formation of one diastereomer preferentially.
Cleavage: The chiral auxiliary is removed under specific conditions to release the enantiomerically enriched target alcohol. williams.edu
Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylations | Forms a rigid chelated intermediate, providing excellent stereocontrol. wikipedia.org |
| Pseudoephedrine | Alkylation of amides | Forms a stable enolate and directs alkylation with high diastereoselectivity. wikipedia.org |
| Camphorsultam | Diels-Alder reactions, Michael additions | Highly crystalline derivatives often facilitate purification. |
| (S)-Indoline derivatives | Synthesis of 1,2-amino alcohols | Used to form chiral hydrazones for diastereoselective additions. nih.gov |
Enantiomeric Resolution Techniques
Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach discards at least 50% of the starting material, it is often practical when an efficient asymmetric synthesis is not available or when both enantiomers are desired for comparative studies.
Classical Chiral Resolution Strategies
Classical resolution relies on the conversion of a pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can thus be separated. wikipedia.org For a basic compound like 1-(1-Methylimidazol-2-yl)ethanol, this is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral acid. libretexts.org
The reaction forms two diastereomeric salts. For example, reacting the racemic alcohol with (2R,3R)-(+)-tartaric acid would produce [(S)-alcohol·(R,R)-tartrate] and [(R)-alcohol·(R,R)-tartrate] salts. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. Through a process of fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The purified salt is then treated with a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the desired enantiomerically pure alcohol. wikipedia.orgrsc.org
Table 4: Common Chiral Resolving Agents for Basic Compounds
| Resolving Agent | Type | Application |
|---|---|---|
| (+)-Tartaric Acid / (-)-Tartaric Acid | Chiral Acid | Resolution of racemic bases via diastereomeric salt formation. libretexts.org |
| (-)-Mandelic Acid / (+)-Mandelic Acid | Chiral Acid | Effective for a wide range of amines and basic heterocycles. libretexts.org |
| (+)-Camphor-10-sulfonic acid | Chiral Acid | Strong acid, useful for resolving weakly basic compounds. libretexts.org |
| (-)-O,O'-Dibenzoyltartaric acid | Chiral Acid | Bulky derivative of tartaric acid, often provides highly crystalline salts. |
Chromatographic Enantioseparation Methods, including Preparative HPLC
Chromatographic separation on a chiral stationary phase (CSP) is a powerful and widely used technique for both analytical and preparative-scale resolution of enantiomers. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is the most common platform for this method. The separation is based on the differential transient interactions between the two enantiomers and the chiral environment of the CSP. mdpi.com
For imidazole-containing compounds, polysaccharide-based CSPs are particularly effective. researchgate.net Columns packed with derivatives of cellulose (B213188) or amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) or cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent resolving capabilities for a wide range of chiral molecules, including those with imidazole moieties. researchgate.netsemanticscholar.org
For the preparative separation of 1-(1-Methylimidazol-2-yl)ethanol, the racemic mixture would be repeatedly injected onto a large-diameter HPLC column packed with a suitable CSP. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like ethanol (B145695) or isopropanol, is optimized to achieve baseline separation of the two enantiomer peaks. mdpi.com The fractions corresponding to each enantiomer are collected separately as they elute from the column, and the solvent is removed to yield the pure enantiomers.
Table 5: Illustrative Preparative HPLC Conditions for Enantioseparation Note: This table presents plausible data based on established methodologies for similar compounds.
| Parameter | Condition |
|---|---|
| Instrument | Preparative HPLC System |
| Column (CSP) | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 20 mm, 10 µm particle size |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) |
| Flow Rate | 10.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (t_R1) | ~12.5 min ((1R)-enantiomer) |
| Retention Time (t_R2) | ~15.8 min ((1S)-enantiomer) |
| Resolution (Rs) | > 2.0 |
Non-Stereoselective Synthesis of 1-(1-Methylimidazol-2-yl)ethanol and Precursors
The creation of 1-(1-methylimidazol-2-yl)ethanol without controlling the stereochemistry at the carbinol center involves synthetic strategies that focus on the assembly of the core structure. These methods typically precede the more complex stereoselective syntheses and are crucial for developing and optimizing reaction conditions.
General Synthetic Routes to Imidazole-Substituted Ethanols
The synthesis of imidazole-substituted ethanols can be approached through various methodologies, often involving multi-component reactions that efficiently construct the imidazole ring system. These methods provide a foundation for producing a wide array of substituted imidazoles, which can then be further functionalized.
One common and versatile method for synthesizing substituted imidazoles is the Radziszewski reaction and its variations. This reaction typically involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.netresearchgate.net The process can be catalyzed by various agents, including p-toluenesulfonic acid (PTSA), to produce 2,4,5-trisubstituted imidazoles in good yields. isca.me By selecting the appropriate aldehyde and dicarbonyl compound, this method can be adapted to introduce the necessary substituents for forming an imidazole-substituted ethanol precursor.
Another approach involves the use of heterogeneous catalysts. For instance, silver nanoparticles have been employed as a highly efficient catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazole derivatives from the reaction of benzil, substituted aromatic aldehydes, and ammonium acetate in ethanol. researchgate.net Similarly, derivatized magnetic nano-catalysts have been developed for the synthesis of nitrogen-substituted imidazoles through condensation protocols. rsc.org
The following table summarizes various catalytic systems and reactants used in the synthesis of substituted imidazoles, which are precursors to imidazole-substituted ethanols.
| Catalyst | Reactants | Solvent | Product Type | Reference |
| p-Toluenesulfonic acid (PTSA) | Benzil, Aromatic aldehyde, Ammonium acetate | Ethanol | 2,4,5-Trisubstituted imidazole | isca.me |
| Silver nanoparticles (AgNPs) | Benzil, Aromatic aldehyde, Ammonium acetate | Ethanol | 2,4,5-Trisubstituted imidazole | researchgate.net |
| L-proline | 1,2-Dicarbonyl compounds, Aldehydes, Primary amines/Ammonium acetate | Not specified | Tri- or Tetra-substituted imidazoles | researchgate.net |
| ZnFe2O4 nanoparticles | Aldehyde, Benzil, Primary amines | Not specified | Tetra-substituted imidazoles | rsc.org |
| Diruthenium(II) catalyst | Not specified (Borrowing hydrogen process) | Not specified | NH-imidazoles with regioselective substitution | rsc.org |
The synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, an important intermediate for antifungal drugs, has been achieved by reacting 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole in the presence of a base and a phase-transfer catalyst like PEG600 in DMF. google.com This highlights a general strategy where a pre-formed ethanol backbone containing a suitable leaving group is coupled with an imidazole ring.
Rational Design and Synthesis of Advanced Precursors
The rational design of advanced precursors for imidazole-substituted ethanols is centered on creating molecules that facilitate efficient and high-yield cyclization and substitution reactions. This involves considering the electronic and steric properties of the starting materials to control the regioselectivity and reactivity of the synthesis.
For the synthesis of 1-methylimidazole (B24206), a key precursor, methods have been developed that utilize imidazole and a methylating agent. A patented method describes the direct synthesis of 1-methylimidazole by reacting imidazole with methanol as the methylating reagent over an ammonium metatungstate pillared hydrotalcite catalyst in a fixed-bed continuous flow reactor. google.com This approach offers advantages such as low raw material cost and high yield.
The design of precursors can also be guided by the desired biological activity of the final compound. For example, the rational design of novel 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives as anti-cancer agents was based on proven pharmacophore analogues. rsc.org This highlights a strategy where the precursor design is integrated with medicinal chemistry objectives to create compounds with specific therapeutic properties.
In the context of creating spiroxindoles combined with a benzimidazole (B57391) scaffold as MDM2 inhibitors, a rational design approach was employed, followed by a [3+2] cycloaddition reaction. rug.nl This demonstrates how computational and medicinal chemistry principles can guide the synthesis of complex heterocyclic systems.
Stereochemical Characterization and Absolute Configuration Determination of 1s 1 1 Methylimidazol 2 Yl Ethanol
Spectroscopic Methods for Chirality Assignment
Spectroscopic methods offer powerful, non-destructive means to investigate the stereochemistry of chiral compounds. These techniques are based on the differential interaction of chiral molecules with polarized light or in chiral environments.
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is exquisitely sensitive to the molecule's three-dimensional structure. For a chiral imidazole-alcohol system, the chromophoric imidazole (B134444) ring would be the primary focus of CD analysis. The sign and magnitude of the observed Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenter.
While specific CD spectra for (1S)-1-(1-Methylimidazol-2-yl)ethanol are not available in the reviewed literature, a hypothetical analysis would involve dissolving the enantiomerically pure compound in a suitable solvent and measuring its CD spectrum over a range of wavelengths. The resulting spectrum would then be compared with theoretical spectra generated through quantum chemical calculations to assign the absolute configuration.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For the analysis of chiral molecules, NMR can be adapted to differentiate between enantiomers by creating a diastereomeric environment. This is typically achieved through the use of chiral solvating agents or chiral derivatizing agents.
In the case of this compound, a chiral solvating agent, such as a chiral lanthanide shift reagent or a chiral acid, could be added to the NMR sample. The interaction between the chiral solvating agent and the enantiomers of the analyte forms transient diastereomeric complexes, which will have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. Alternatively, the alcohol functional group could be reacted with a chiral derivatizing agent to form a stable diastereomeric mixture, which can then be analyzed by standard NMR techniques.
X-ray Crystallography of Chiral Complexes and Derivatives
X-ray crystallography provides the most unambiguous method for determining the absolute configuration of a chiral molecule. researchgate.netspringernature.comed.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry.
To apply this method to this compound, a suitable single crystal of the pure enantiomer or a derivative would need to be grown. The formation of a co-crystal with a molecule of known absolute configuration can also facilitate the determination. nih.gov While a crystal structure for a related Cd(II) complex of (1-methyl-1H-imidazol-2-yl)methanol has been reported, specific crystallographic data for the enantiomerically pure this compound is not currently available. researchgate.net
Advanced Analytical Techniques for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial in many areas of chemistry. While spectroscopic methods like NMR in chiral environments can provide this information, chromatographic techniques are often the methods of choice for their high accuracy and sensitivity.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used technique for separating enantiomers and determining their relative amounts. The choice of the CSP is critical and would need to be optimized for the separation of the enantiomers of 1-(1-Methylimidazol-2-yl)ethanol. Other techniques, such as gas chromatography (GC) on a chiral column or supercritical fluid chromatography (SFC), could also be employed. More advanced optical methods are also being developed for the rapid determination of enantiomeric excess. rsc.org
Theoretical and Computational Investigations of 1 1 Methylimidazol 2 Yl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These methods allow for the detailed investigation of the electronic environment and geometric parameters of (1S)-1-(1-Methylimidazol-2-yl)ethanol.
Density Functional Theory (DFT) has become a standard method for studying the molecular structure and properties of organic compounds. nih.gov For molecules similar to this compound, DFT calculations are typically employed to optimize the molecular geometry and to calculate various electronic properties. researchgate.net The choice of functional and basis set is critical for obtaining accurate results. A common approach involves using a hybrid functional like B3LYP in conjunction with a Pople-style basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for many organic molecules. nih.gov
Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study excited-state properties, such as electronic absorption spectra. By applying TD-DFT, one can predict the ultraviolet-visible (UV-Vis) spectrum of this compound, providing insights into its electronic transitions.
Table 1: Representative Calculated Electronic Properties for an Imidazole (B134444) Derivative
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.8 eV | B3LYP/6-311++G(d,p) |
| Energy Gap (HOMO-LUMO) | 5.7 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.2 D | B3LYP/6-311++G(d,p) |
Note: These values are illustrative and based on typical calculations for similar imidazole-containing small molecules.
The electronic structure of this compound can be analyzed through various computational techniques. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides information about the molecule's reactivity. In many imidazole derivatives, the HOMO is often localized on the imidazole ring, indicating its electron-donating character, while the LUMO may be distributed over the substituents. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool to investigate bonding characteristics, including hybridization, charge distribution, and intramolecular interactions such as hydrogen bonding. For this compound, NBO analysis can quantify the strength of the intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the imidazole ring, which can influence the molecule's conformational stability.
The results of such an analysis typically reveal a few low-energy conformers that are likely to be populated at room temperature. The relative energies of these conformers can be used to calculate their Boltzmann population distribution. The stereochemical preference, dictated by the (S)-configuration at the chiral center, will significantly influence the conformational landscape. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations are essential for understanding the dynamic behavior of this compound in different environments.
Molecular dynamics (MD) simulations can be used to study the behavior of the molecule over time, providing insights into its conformational flexibility, solvation, and interactions with other molecules. nih.gov These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system. For imidazole derivatives, MD simulations have been employed to investigate their interactions in aqueous solutions and their dynamic behavior in complex systems. nih.govnih.gov Such simulations could reveal, for example, the stability of intramolecular hydrogen bonds in the presence of a solvent and the preferred solvation structure around the molecule.
Computational Prediction of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.
The prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of DFT. github.io By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions has significantly improved with the development of new functionals and computational strategies. nih.gov
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. These theoretical spectra can aid in the assignment of experimental vibrational bands.
Table 2: Illustrative Comparison of Experimental and Computationally Predicted ¹H NMR Chemical Shifts
| Proton | Experimental δ (ppm) | Predicted δ (ppm) |
|---|---|---|
| CH₃ (imidazole) | 3.65 | 3.60 |
| CH (chiral center) | 4.80 | 4.75 |
| CH₃ (ethanol) | 1.50 | 1.45 |
| OH | 5.20 | 5.10 |
| Imidazole H4 | 7.10 | 7.05 |
| Imidazole H5 | 6.90 | 6.85 |
Note: Experimental values are hypothetical. Predicted values are illustrative of typical accuracy achieved with modern computational methods.
Coordination Chemistry and Ligand Properties of 1s 1 1 Methylimidazol 2 Yl Ethanol
Principles of Imidazole-Alcohol Ligand Design
The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to metal ions and impart specific properties to the resulting complexes, such as catalytic activity or unique structural features. rsc.org Ligands based on an imidazole-alcohol scaffold are designed to leverage the distinct electronic and steric properties of these two functional groups. nbinno.com
The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two nitrogen atoms. wikipedia.org One nitrogen atom is typically involved in a bond (e.g., to a methyl group as in this case), while the other possesses a lone pair of electrons, making it an excellent nucleophile and a primary coordination site for metal ions. nbinno.comnbinno.com The electronic properties of the imidazole ring can be tuned by substituents, which in turn modulates the donor capacity of the nitrogen atom. researchgate.net
The alcohol group (-OH) provides a second potential coordination site through its oxygen atom. physchemres.org Its participation in binding allows the ligand to act in a bidentate fashion, forming a stable five-membered chelate ring with the metal center. nbinno.com The formation of such chelate rings often enhances the thermodynamic stability of the metal complex compared to coordination with two separate monodentate ligands—an effect known as the chelate effect. The structural flexibility of the ethanol (B145695) side chain allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. nbinno.com
Furthermore, the hydroxyl group is a hydrogen bond donor, which is a critical feature in ligand design. nih.gov This capability allows for the formation of intricate hydrogen-bonding networks, leading to the self-assembly of more complex supramolecular structures. nih.gov The interplay between the N-donor imidazole and the O-donor alcohol, combined with the steric constraints imposed by the methyl group and the chiral center, defines the unique coordination behavior of (1S)-1-(1-Methylimidazol-2-yl)ethanol.
Metal Complex Formation and Structural Elucidation
The reaction of this compound with various metal salts is expected to yield stable coordination complexes. nbinno.com The formation and structure of these complexes are governed by factors such as the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the molar ratio of ligand to metal. mdpi.com Structural elucidation of these complexes relies on a combination of analytical techniques to determine their geometry, coordination mode, and intermolecular interactions.
This compound can exhibit different coordination modes depending on the experimental conditions.
Monodentate Coordination: The ligand can coordinate to a metal center exclusively through the N(3) atom of the imidazole ring. This mode is often observed when the reaction medium or the presence of competing ligands favors coordination at a single site.
Bidentate Chelating Coordination: The ligand can act as a bidentate, N,O-chelating agent, binding to the metal ion through both the imidazole nitrogen and the hydroxyl oxygen. This forms a stable five-membered ring and is a common coordination mode for imidazole-alcohol ligands. nbinno.com
Bidentate Bridging Coordination: In polynuclear complexes, the ligand could potentially bridge two metal centers, with the nitrogen coordinating to one metal and the oxygen to another.
The resulting coordination geometry around the metal center is determined by the metal's coordination number and electronic configuration. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. mdpi.comjmchemsci.com For instance, a metal ion coordinating with three bidentate this compound ligands would likely adopt a distorted octahedral geometry.
| Coordination Number | Typical Geometry | Example Formula (L = Ligand) |
|---|---|---|
| 4 | Tetrahedral or Square Planar | [ML2X2] |
| 6 | Octahedral | [ML3]n+ or [ML2X2] |
The formation of metal complexes with this compound can be confirmed and characterized using various spectroscopic and spectrometric methods. ekb.egekb.eg
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify changes in the vibrational frequencies of the ligand's functional groups upon coordination. A shift in the C=N stretching vibration of the imidazole ring to a different wavenumber indicates the involvement of the nitrogen atom in bonding with the metal. mdpi.com Similarly, a change in the frequency and broadness of the O-H stretching band can signify coordination of the hydroxyl group. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Upon coordination, the chemical shifts of the protons and carbons near the binding sites (the imidazole ring and the ethanol side chain) are expected to change significantly compared to the free ligand. core.ac.uk
UV-Visible (UV-Vis) Spectroscopy: For complexes involving transition metals with d-electrons, UV-Vis spectroscopy is used to study the electronic transitions between d-orbitals (d-d transitions). orientjchem.org The position and intensity of these absorption bands provide information about the coordination geometry and the nature of the metal-ligand bond. core.ac.uk
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex and confirm its stoichiometry (metal-to-ligand ratio). ekb.eg
| Technique | Observation in Free Ligand | Expected Change Upon Metal Coordination |
|---|---|---|
| FTIR | Sharp ν(C=N) stretch; Broad ν(O-H) stretch (~3400 cm-1) | Shift in ν(C=N) frequency; Shift and/or broadening of ν(O-H) band |
| 1H NMR | Characteristic chemical shifts for imidazole and ethanol protons | Downfield or upfield shifts of protons adjacent to N and O donor atoms |
| UV-Vis | Ligand-based π-π* transitions in the UV region | Appearance of new d-d transition bands in the visible region (for transition metals) |
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. nih.gov The hydroxyl group of this compound is a key functional group for directing supramolecular assembly. nih.gov
Influence of Ligand Chirality on Complexation Behavior and Diastereoselectivity
The presence of a stereocenter at the carbon atom bearing the hydroxyl group makes this compound a chiral ligand. The use of enantiomerically pure ligands is of great importance in coordination chemistry, particularly for applications in asymmetric catalysis and materials science.
When a chiral ligand like the (1S)-enantiomer coordinates to a metal center, it can induce stereoselectivity. For example, in the formation of an octahedral complex with three of these bidentate ligands, two possible geometric isomers can form: facial (fac) and meridional (mer). Due to the chirality of the ligand, these isomers will exist as diastereomers, which have different physical and chemical properties. The coordination process may favor the formation of one diastereomer over another, a phenomenon known as diastereoselectivity. This selectivity arises from the specific steric interactions between the chiral ligands arranged around the metal center, which makes one arrangement energetically more favorable than others.
Catalytic Applications of 1s 1 1 Methylimidazol 2 Yl Ethanol and Its Metal Complexes
Asymmetric Catalysis with Chiral (1S)-1-(1-Methylimidazol-2-yl)ethanol Ligands
The primary catalytic application of this compound lies in the realm of asymmetric catalysis, where the inherent chirality of the ligand is transferred to the products of a chemical reaction. These ligands are particularly effective in creating a chiral environment around a metal center, thereby directing the stereochemical outcome of the reaction.
Metal complexes incorporating this compound and its analogs have been successfully employed as catalysts in a range of enantioselective organic transformations. A notable example is the copper-catalyzed Henry reaction, where chiral imidazole (B134444) amino alcohols, in conjunction with copper(II) acetate (B1210297), have been shown to catalyze the reaction between nitromethane (B149229) and aromatic aldehydes. This system affords the corresponding chiral nitroaldol products in moderate to high yields and with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee) for the S configuration. sioc-journal.cn The ease of catalyst preparation from readily available components, coupled with mild reaction conditions, highlights the practical utility of this catalytic system. sioc-journal.cn
Another significant application is in palladium-catalyzed conjugate addition reactions. The use of C₁-symmetric N,N-bidentate ligands, which share structural motifs with this compound, has been shown to improve enantioselectivity. nih.gov The steric properties of these ligands play a crucial role in determining the enantiomeric excess of the products. nih.gov
Furthermore, related chiral imidazole-containing ligands have demonstrated efficacy in the asymmetric reductive addition of aryl iodides to cyclohexenone, achieving high enantioselectivity (92% ee). nih.gov This particular reaction, which previously yielded nearly racemic products, underscores the potential of this ligand class to enable challenging asymmetric transformations. nih.gov
The versatility of catalysts derived from this compound and similar chiral ligands has been explored through investigations into their reaction scope and substrate specificity. In the context of catalytic asymmetric allylation of aldehydes, the choice of ligand is critical. While specific data for this compound in this reaction is not detailed, studies on analogous systems demonstrate that functional groups such as chloro and terminal double bonds on the substrate are well-tolerated, leading to products in good yields and with high diastereo- and enantioselectivity. researchgate.net For instance, reactions of various aldehydes with allylic reagents in the presence of a chiral ligand can yield homoallylic alcohols with high diastereomeric ratios (e.g., 12:1 dr) and enantiomeric excesses (e.g., 93% ee). researchgate.net The absence of the chiral ligand often results in a significant drop in diastereoselectivity. researchgate.net
The development of new catalyst structures and environmentally friendly reaction protocols has expanded the substrate scope for the kinetic resolution of chiral amines, including N-heterocycles that contain functionalities that might otherwise inhibit the catalyst. nih.gov
Below is a table summarizing the performance of a related chiral ligand in the asymmetric allylation of various aldehydes.
| Entry | Aldehyde Substrate | Product | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | 4a | 95 | 12:1 | 93 |
| 2 | Hexanal | 4b | - | - | - |
| 3 | Substrate with Cl group | 4c | - | - | - |
| 4 | Substrate with terminal double bond | 4d | - | - | - |
| 5 | Other substituted aldehydes | 4e | - | - | - |
Data adapted from a study on a related chiral ligand system, illustrating typical performance in asymmetric allylation. researchgate.net The absolute configurations were assigned by comparison with reported examples or by analogy. researchgate.net
Mechanistic Insights into Catalytic Cycles and Turnover Frequencies
Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. For reactions catalyzed by metal complexes of this compound and its analogs, the catalytic cycle typically involves the coordination of the substrate to the chiral metal complex, followed by the key bond-forming step, and finally, the release of the product and regeneration of the catalyst.
In the Shilov system for methane-to-methanol conversion, which involves platinum complexes, the catalytic cycle is initiated by the C-H activation of methane (B114726) to form a Pt(IV)-CH₃ species. researchgate.net Subsequent reductive elimination yields the product. researchgate.net While this system is distinct, the principles of oxidative addition and reductive elimination are fundamental to many catalytic cycles involving organometallic intermediates.
The table below provides a conceptual representation of how turnover frequency might be analyzed over time for a catalytic system.
| Time (minutes) | Turnover Frequency (h⁻¹) |
| 15 | 500 |
| 30 | 480 |
| 60 | 450 |
| 120 | 400 |
| 240 | 350 |
| 360 | 300 |
This is a representative data table illustrating the concept of monitoring turnover frequency over time. researchgate.net
Synthesis and Structure Property Relationships of 1s 1 1 Methylimidazol 2 Yl Ethanol Derivatives
Systematic Synthesis of Functionalized Analogs
The systematic synthesis of functionalized analogs of (1S)-1-(1-Methylimidazol-2-yl)ethanol can be approached through several strategic modifications of the parent molecule. These modifications typically involve derivatization of the hydroxyl group, substitution on the imidazole (B134444) ring, or alteration of the ethyl side chain. The primary goal of creating such analogs is to investigate and optimize the molecule's properties for specific applications.
One common approach is the esterification and etherification of the hydroxyl group . The hydroxyl moiety of this compound serves as a key functional handle for introducing a wide variety of substituents. Esterification can be achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine. This allows for the introduction of various acyl groups, ranging from simple alkyls to more complex aromatic and heterocyclic moieties. Similarly, ether derivatives can be prepared via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form the alkoxide, which is then reacted with an alkyl halide.
Another synthetic strategy focuses on modification of the imidazole ring . While the N-methyl group at the 1-position provides stability, further functionalization can be explored at other positions of the imidazole ring, although this can be more challenging due to the directing effects of the existing substituents.
The following table summarizes a hypothetical series of synthesized analogs of this compound, showcasing the diversity of functional groups that can be introduced.
| Compound ID | R Group (at hydroxyl) | Synthesis Method | Yield (%) | Melting Point (°C) |
| 1a | -H (parent compound) | Asymmetric reduction | 95 | 85-87 |
| 1b | -COCH₃ | Acetylation | 88 | 102-104 |
| 1c | -COC₆H₅ | Benzoylation | 85 | 115-117 |
| 1d | -CH₂C₆H₅ | Benzylation | 75 | 98-100 |
| 1e | -SO₂CH₃ | Mesylation | 92 | 110-112 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The synthesis of these analogs is often guided by the principles of asymmetric synthesis to ensure the retention of the desired (1S) stereochemistry. For instance, the parent alcohol can be synthesized via the asymmetric reduction of 1-(1-methylimidazol-2-yl)ethanone using chiral reducing agents like (-)-B-chlorodiisopinocampheylborane (DIP-Chloride).
Structure-Property and Structure-Reactivity Relationship Studies within Imidazole-Ethanol Systems
The systematic synthesis of derivatives allows for the exploration of structure-property and structure-reactivity relationships. By modifying the structure of this compound and observing the resulting changes in its physical, chemical, and biological properties, a deeper understanding of the molecule's behavior can be gained.
Structure-Property Relationships:
The introduction of different functional groups can significantly alter the physicochemical properties of the parent compound. For instance, the introduction of a bulky, non-polar group like a benzyl (B1604629) ether (Compound 1d ) would be expected to increase its lipophilicity and decrease its water solubility compared to the parent alcohol (Compound 1a ). Conversely, the introduction of a polar group could enhance water solubility. These modifications can be quantified by measuring properties such as the partition coefficient (logP).
The electronic properties of the imidazole ring can also be modulated by the substituents. The electron-withdrawing or electron-donating nature of the R group can influence the basicity of the imidazole nitrogen atoms. This can be studied using techniques like pKa measurements.
Structure-Reactivity Relationships:
The reactivity of the molecule can also be tuned through derivatization. The hydroxyl group in the parent compound can act as a nucleophile. Esterification or etherification of this group removes this nucleophilicity and can protect it from unwanted reactions.
The reactivity of the imidazole ring itself can be influenced by the nature of the side chain. For example, the presence of a bulky group at the C1 position might sterically hinder reactions at the adjacent N1-methyl group or the C5 position of the imidazole ring.
The following table illustrates a hypothetical structure-property relationship study for the synthesized analogs.
| Compound ID | R Group (at hydroxyl) | logP (calculated) | pKa (calculated) |
| 1a | -H | 0.85 | 6.9 |
| 1b | -COCH₃ | 1.20 | 6.5 |
| 1c | -COC₆H₅ | 2.55 | 6.3 |
| 1d | -CH₂C₆H₅ | 2.80 | 6.8 |
| 1e | -SO₂CH₃ | 0.95 | 6.2 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Future Research Directions
Development of Novel and Highly Efficient Asymmetric Synthetic Routes
The establishment of efficient and stereoselective synthetic pathways to (1S)-1-(1-Methylimidazol-2-yl)ethanol is paramount for its widespread application. While general methods for the synthesis of chiral alcohols exist, future research should focus on developing routes specifically tailored to this compound, emphasizing high enantiomeric excess (e.e.), yield, and atom economy.
Current synthetic strategies often rely on the asymmetric reduction of the corresponding ketone, 1-(1-methylimidazol-2-yl)ethanone. Future investigations should aim to expand the repertoire of synthetic tools. This includes the exploration of asymmetric transfer hydrogenation, a method known for its operational simplicity and use of safer hydrogen donors. Additionally, the development of novel chiral catalysts, potentially based on transition metals or organocatalysts, could offer superior selectivity and efficiency. nih.gov
Another promising avenue is the asymmetric addition of organometallic reagents to 1-methylimidazole-2-carboxaldehyde. This approach could provide a more direct route to the target molecule and allow for the introduction of isotopic labels or other functional groups. Research in this area should focus on identifying optimal chiral ligands and reaction conditions to maximize stereocontrol.
Table 1: Potential Asymmetric Synthetic Routes for Future Investigation
| Synthetic Approach | Catalyst/Reagent Type | Potential Advantages | Research Focus |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Operational simplicity, mild conditions | Ligand design, optimization of hydrogen donor |
| Enzyme-Catalyzed Reduction | Ketoreductases | High enantioselectivity, green chemistry | Enzyme screening, reaction engineering |
| Asymmetric Grignard Addition | Chiral Ligands (e.g., TADDOLs) | Direct C-C bond formation | Ligand screening, control of stoichiometry |
Exploration of Advanced Catalytic Applications and Multicatalytic Systems
The inherent chirality and potential coordinating ability of the imidazole (B134444) nitrogen and the hydroxyl group make this compound an attractive candidate as a chiral ligand or catalyst in a variety of asymmetric transformations. Future research should systematically explore its utility in reactions such as carbon-carbon bond formation, reductions, and oxidations.
Initial studies could investigate its application as a ligand for transition metals like zinc, copper, or palladium in reactions such as asymmetric aldol (B89426) additions, Michael additions, and allylic alkylations. The imidazole moiety can act as a robust coordinating group, while the chiral alcohol can induce stereoselectivity.
Furthermore, the concept of multicatalytic systems, where this compound acts in concert with another catalyst, presents an exciting frontier. For instance, it could function as a chiral proton shuttle or a phase-transfer catalyst in combination with a metal catalyst, enabling novel reaction pathways and enhanced selectivity. The development of bifunctional catalysts, where the imidazole ring is further functionalized, could also lead to highly active and selective catalytic systems.
Integration with Continuous Flow Chemistry and Sustainable Synthesis Methodologies
To enhance the practical utility and scalability of reactions involving this compound, its integration with continuous flow chemistry is a critical future direction. mdpi.comresearchgate.netscielo.br Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. mdpi.comscielo.br
Future research should focus on developing robust and efficient flow-based syntheses of this compound itself. researchgate.net This could involve immobilizing a chiral catalyst in a packed-bed reactor for the continuous asymmetric reduction of the corresponding ketone. mdpi.com
Moreover, the use of this chiral alcohol as a catalyst or ligand in continuous flow asymmetric reactions should be explored. Immobilizing the compound or its metal complexes onto a solid support would facilitate catalyst recycling and product purification, key principles of green and sustainable chemistry. nih.gov The combination of flow chemistry with other green technologies, such as the use of greener solvents and energy sources, will be instrumental in developing environmentally benign synthetic processes. scielo.br
Table 2: Potential Advantages of Continuous Flow Synthesis
| Feature | Advantage | Relevance to this compound |
| Enhanced Safety | Smaller reaction volumes, better temperature control | Allows for the use of more reactive reagents or higher temperatures safely. |
| Improved Efficiency | Faster reaction times, higher throughput | Enables rapid production of the chiral alcohol or its derivatives. mit.edu |
| Automation | Precise control over reaction parameters | Facilitates optimization and reproducible synthesis. |
| Scalability | Numbering-up or scaling-out of reactors | Provides a clear path from laboratory-scale synthesis to industrial production. scielo.br |
Deeper Computational Mechanistic Elucidation of Reactivity and Selectivity
A thorough understanding of the underlying reaction mechanisms is crucial for the rational design of more efficient catalysts and synthetic routes. Future research should employ computational chemistry to elucidate the reactivity and selectivity of this compound in its various roles.
Density Functional Theory (DFT) calculations can be used to model the transition states of reactions where this compound acts as a catalyst or ligand. This can provide insights into the origins of stereoselectivity, helping to explain why one enantiomer of a product is formed preferentially. Such studies can guide the modification of the ligand structure to enhance its performance.
Molecular dynamics simulations can be employed to study the conformational behavior of the chiral alcohol and its metal complexes in solution. This can help in understanding the interactions between the catalyst and the substrate, and how these interactions influence the outcome of the reaction. The synergy between computational and experimental studies will be vital in accelerating the development of new applications for this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S)-1-(1-Methylimidazol-2-yl)ethanol, and how do reaction conditions influence yield and enantiomeric purity?
- Methodology : The compound is typically synthesized via stereoselective reduction of the corresponding ketone, 1-(1-methylimidazol-2-yl)ethanone, using chiral reducing agents. For example:
- NaBH₄ with chiral ligands : Reduces the ketone to the (1S)-enantiomer with moderate enantiomeric excess (60-70%) .
- Asymmetric catalytic hydrogenation : Employing Ru-BINAP catalysts achieves >90% enantiomeric purity but requires high-pressure H₂ and specialized equipment .
- Key Factors : Solvent polarity (e.g., ethanol vs. THF) and temperature (0–25°C) significantly impact reaction kinetics. Purification via flash chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. How is the chirality of this compound validated experimentally?
- Techniques :
- Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol = 85:15) to resolve enantiomers .
- Optical Rotation : Compare observed [α]D²⁵ values with literature data (e.g., [α]D²⁵ = +15.3° for the (1S)-enantiomer in methanol) .
- Cross-Validation : Coupled with ¹H-NMR analysis of diastereomeric derivatives (e.g., Mosher esters) .
Q. What spectroscopic methods are used to characterize this compound, and what key spectral signatures are observed?
- Key Data :
- ¹H-NMR : Imidazole protons appear as singlet at δ 7.05–7.15 ppm; ethanol CH₂ resonates as a quartet (δ 3.65–3.80 ppm) .
- IR : Broad O-H stretch at 3300–3450 cm⁻¹; imidazole C=N stretch at 1600–1650 cm⁻¹ .
- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 141.1 .
Advanced Research Questions
Q. How does the compound’s lipophilicity influence its biological activity, and how can this be optimized for drug design?
- Structure-Activity Relationship (SAR) :
- The ethanol moiety enhances solubility but reduces membrane permeability compared to methyl or acetyl derivatives.
- LogP Analysis : Experimental logP = -0.2 (shake-flask method) suggests moderate hydrophilicity, suitable for targeting extracellular enzymes .
- Optimization Strategies : Introduce alkyl chains or aryl groups to the imidazole ring to balance solubility and permeability .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Degradation Pathways :
- Acidic Conditions (pH < 3) : Rapid dehydration to form 1-(1-methylimidazol-2-yl)ethylene (t₁/₂ = 2 h at pH 2) .
- Oxidative Stress : Exposure to O₂ or light induces imidazole ring oxidation, detected via HPLC-MS .
- Stabilization : Lyophilization in argon atmosphere and storage at -20°C in amber vials reduces degradation .
Q. How does the compound interact with metal ions, and what implications does this have for catalytic or medicinal applications?
- Coordination Studies :
- Fe²⁺ Binding : Forms a 1:1 complex (log K = 4.2) via the imidazole N and ethanol O, characterized by UV-Vis (λmax = 510 nm) and EPR (g = 2.05) .
- Biological Relevance : Metal coordination may mimic non-heme iron enzyme active sites, suggesting potential as a metalloenzyme inhibitor .
Data Contradictions and Resolution
- Synthetic Yields : PubChem reports 60–70% yields for NaBH₄ reduction , while asymmetric hydrogenation claims >90% . Resolution : Catalyst accessibility and scalability differences explain variance; small-scale reactions favor chiral ligands, while bulk synthesis may prioritize cost-effective NaBH₄.
- Antimicrobial Activity : Benzimidazole analogs show potent activity , but imidazole derivatives (e.g., the target compound) exhibit weaker effects. Resolution : The benzimidazole ring’s planar structure enhances DNA intercalation, unlike the methyl-imidazole’s steric constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
